molecular formula C16H9N3 B14349865 2-Azidopyrene CAS No. 91110-61-1

2-Azidopyrene

Cat. No.: B14349865
CAS No.: 91110-61-1
M. Wt: 243.26 g/mol
InChI Key: MTJKLQLBMIKELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azidopyrene is an organic compound belonging to the class of azides, characterized by the presence of an azide group (-N₃) attached to the pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, known for its fluorescent properties. The azide group in this compound makes it a versatile intermediate in organic synthesis, particularly in the field of photochemistry and mutagenesis studies .

Mechanism of Action

The mechanism of action of 2-Azidopyrene primarily involves the generation of reactive nitrenium ions upon photolysis. These nitrenium ions are highly electrophilic and can react with nucleophiles, including DNA bases, leading to mutagenic effects. The molecular targets include nucleophilic sites in DNA, proteins, and other biomolecules .

Comparison with Similar Compounds

  • 1-Azidopyrene
  • 2-Azidofluorene
  • 4-Azidodiphenyl
  • Azido-IQ
  • Azido-isoIQ

Comparison: 2-Azidopyrene is unique due to its specific structure and the position of the azide group, which influences its reactivity and applications. Compared to other azidopyrene derivatives, this compound exhibits distinct photochemical properties and mutagenic potential .

Properties

CAS No.

91110-61-1

Molecular Formula

C16H9N3

Molecular Weight

243.26 g/mol

IUPAC Name

2-azidopyrene

InChI

InChI=1S/C16H9N3/c17-19-18-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H

InChI Key

MTJKLQLBMIKELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N=[N+]=[N-])C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.